

Navigating CVI-LM001 Clinical Trial Exclusion Criteria: A Technical Support Guide

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Compound of Interest

Compound Name: CVI-LM001

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the exclusion criteria for the **CVI-LM001** clinical trial (NCT04438096). This resource offers troubleshooting advice and frequently asked questions to clarify the rationale behind participant exclusion and to aid in the design and interpretation of related research.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions regarding the exclusion criteria for the **CVI-LM001** clinical trial, offering insights into the scientific reasoning and practical implications for researchers.

Q1: Why are patients with very high fasting triglyceride levels (≥ 3.99 mmol/L) excluded from the **CVI-LM001** trial?

A1: The exclusion of patients with fasting triglyceride levels of 3.99 mmol/L or higher is a strategic decision to ensure the study can accurately assess the effect of **CVI-LM001** on its primary target, LDL cholesterol.^[1] High triglycerides can interfere with the accurate measurement of LDL cholesterol, potentially confounding the study's results. Additionally, very high triglyceride levels can be indicative of different underlying metabolic issues that might require specific therapeutic approaches, and including such patients could introduce variability that would make it difficult to isolate the drug's effect.

Q2: What is the rationale for excluding individuals with a history of significant cardiovascular, renal, pulmonary, and liver diseases?

A2: The exclusion of individuals with significant organ system diseases is a standard and critical safety measure in early-phase clinical trials like the Phase II study for **CVI-LM001**.^[1]

The primary reasons include:

- **Patient Safety:** Individuals with pre-existing significant diseases are more vulnerable to potential adverse effects of an investigational drug.
- **Drug Metabolism and Excretion:** The liver and kidneys are the primary organs responsible for metabolizing and clearing drugs from the body. Pre-existing disease in these organs could alter the drug's pharmacokinetics, leading to unpredictable and potentially toxic levels of the compound.
- **Confounding Factors:** The symptoms and progression of these diseases could be confused with adverse events from the study drug, making it difficult to assess the drug's true safety profile.
- **Focus on Primary Efficacy:** By excluding patients with these conditions, the trial can more clearly evaluate the efficacy of **CVI-LM001** on hypercholesterolemia without the confounding influence of other major diseases.^[2]

Q3: Why is a history of diabetes an exclusion criterion for this hypercholesterolemia trial?

A3: Excluding patients with a history of diabetes helps to create a more homogenous study population, which is crucial for clearly determining the effect of **CVI-LM001** on LDL cholesterol.^[1] Diabetes is a complex metabolic disorder that can significantly impact lipid profiles and cardiovascular risk, independent of the mechanisms targeted by **CVI-LM001**. Including diabetic patients could introduce confounding variables that would make it challenging to interpret the study's findings.^{[3][4]} Furthermore, some lipid-lowering therapies can affect glucose metabolism, so excluding diabetic patients in this phase helps to simplify the safety assessment.^[5]

Q4: What is the significance of excluding patients with elevated liver enzymes (ALT or AST > 1.5x the upper limit of normal)?

A4: The exclusion of individuals with elevated alanine aminotransferase (ALT) or aspartate aminotransferase (AST) levels is a direct safety measure related to liver function.[1] These enzymes are markers of liver health, and elevated levels can indicate underlying liver stress or damage. Since many drugs, including lipid-lowering agents, are metabolized by the liver, it is important to ensure that participants have normal liver function at the start of the trial.[6] This criterion helps to minimize the risk of drug-induced liver injury and ensures that any observed changes in liver enzymes during the study can be more confidently attributed to the investigational drug.

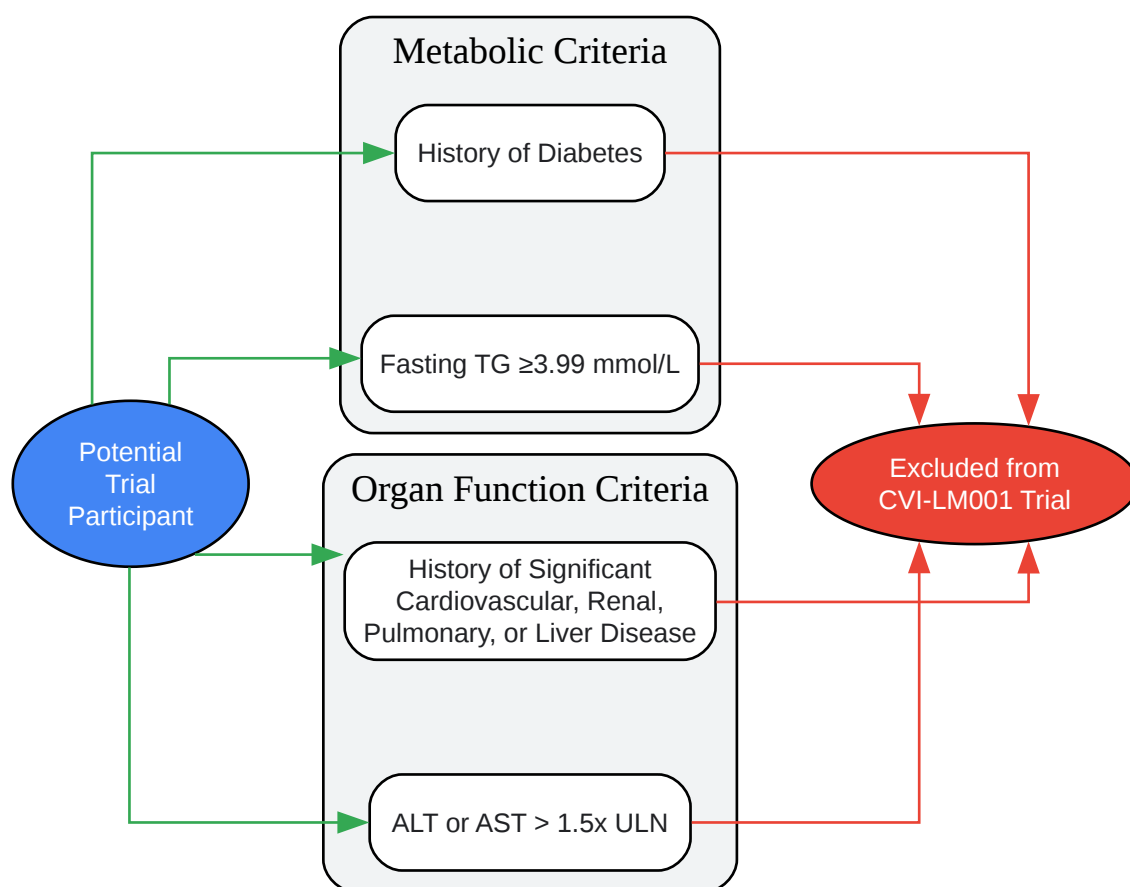
Summary of Quantitative Exclusion Criteria

For ease of reference, the quantitative exclusion criteria for the **CVI-LM001** clinical trial are summarized in the table below.

Parameter	Exclusion Threshold	Rationale
Fasting Triglycerides (TG)	≥ 3.99 mmol/L	To ensure accurate LDL-C measurement and a homogenous study population. [1]
Alanine Aminotransferase (ALT) or Aspartate Aminotransferase (AST)	> 1.5 times the Upper Limit of Normal (ULN)	To ensure normal liver function and minimize the risk of drug-induced liver injury.[1][6]

Logical Relationship of CVI-LM001 Exclusion Criteria

The following diagram illustrates the logical flow of the key exclusion criteria for the **CVI-LM001** clinical trial, categorizing them into metabolic, organ function, and co-morbidity-based criteria.



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CVI-LM001 Exclusion Criteria Flow

Experimental Protocols

Detailed experimental protocols for the **CVI-LM001** clinical trial are not publicly available at this time. For specific methodologies regarding the assays and procedures used in the trial, it is recommended to directly consult the publications and clinical trial registration (NCT04438096) for any updates or contact the study sponsor, CVI Pharmaceuticals.

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